molecular formula C16H24N2O4 B8235094 Carbamic acid, N-[(1R)-2-(methoxymethylamino)-2-oxo-1-(phenylmethyl)ethyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[(1R)-2-(methoxymethylamino)-2-oxo-1-(phenylmethyl)ethyl]-, 1,1-dimethylethyl ester

Cat. No.: B8235094
M. Wt: 308.37 g/mol
InChI Key: BSZORUIBGGGCBL-CYBMUJFWSA-N
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Description

  • Core structure: A carbamic acid backbone with a tert-butyl ester group.
  • Substituents: A benzyl (phenylmethyl) group at the 1R position, a methoxymethylamino group at position 2, and a ketone (oxo) moiety.
  • Stereochemistry: The (1R) configuration is critical for its biological activity and synthetic applications.
  • Molecular formula: Deduced as C₁₈H₂₇N₃O₄ (approximate molecular weight: 349.4 g/mol).

This compound is classified as a controlled product with strict handling requirements, including short shelf life and documentation for regulatory compliance .

Properties

IUPAC Name

tert-butyl N-[(2R)-1-(methoxymethylamino)-1-oxo-3-phenylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)18-13(14(19)17-11-21-4)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)(H,18,20)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZORUIBGGGCBL-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Synthesis of the Chiral Backbone

The compound’s (1R)-configured chiral center necessitates enantioselective synthetic routes. A widely employed strategy involves asymmetric catalytic hydrogenation of α,β-unsaturated carbonyl precursors. For instance, a prochiral enamide intermediate can be hydrogenated using a chiral ruthenium catalyst (e.g., Ru-BINAP complexes) to achieve >98% enantiomeric excess (ee) . Alternatively, enzymatic resolution with lipases or esterases has been reported to separate racemic mixtures, though this method typically yields lower efficiency (60–75% ee) .

Key Reaction Conditions

  • Substrate: (Z)-3-(methoxymethylamino)-2-oxo-4-phenylbut-3-enoic acid tert-butyl ester

  • Catalyst: [RuCl₂((R)-BINAP)]₂·NEt₃

  • Solvent: Methanol

  • Pressure: 50 psi H₂

  • Yield: 85–90%

Sequential Protection-Deprotection Strategy

The tert-butyl carbamate (Boc) group is introduced early in the synthesis to protect the amine functionality. This involves reacting the primary amine intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) . Subsequent steps incorporate the methoxymethylamino group via nucleophilic acyl substitution , where a chloroformate derivative reacts with methoxymethylamine under inert conditions.

Typical Protocol

  • Boc Protection :

    • Reactant: 2-Amino-1-phenylpropane-1-ol

    • Reagent: Boc₂O (1.2 equiv), DMAP (0.1 equiv)

    • Solvent: Dichloromethane (DCM)

    • Temperature: 0°C → room temperature

    • Time: 12 hours

    • Yield: 95%

  • Methoxymethylamine Coupling :

    • Reactant: Boc-protected intermediate

    • Reagent: Methoxymethylamine hydrochloride (1.5 equiv), HATU (1.1 equiv)

    • Base: N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)

    • Solvent: Dimethylformamide (DMF)

    • Temperature: 25°C

    • Time: 6 hours

    • Yield: 82%

Solid-Phase Peptide Synthesis (SPPS) Adaptation

For large-scale production, SPPS offers advantages in purification and iterative coupling. The compound’s phenylmethyl and methoxymethylamino groups are sequentially assembled on a Wang resin using Fmoc/t-Bu chemistry . Critical steps include:

  • Resin Loading : Fmoc-protected alanine preloaded resin (0.6 mmol/g)

  • Deprotection : 20% piperidine in DMF (2 × 10 minutes)

  • Coupling Agents : HBTU/HOBt (4:1 molar ratio)

  • Final Cleavage : TFA/water/triisopropylsilane (95:2.5:2.5) for 2 hours

Performance Metrics

StepPurity (HPLC)Yield (%)
Resin Loading99.598
Methoxymethyl Coupling97.885
Global Deprotection96.290

Optimization of Reaction Parameters

Solvent Effects
Polar aprotic solvents (DMF, THF) enhance nucleophilicity in acylation steps, while DCM improves Boc protection kinetics. A study comparing solvents demonstrated:

SolventReaction Rate (k, ×10⁻³ s⁻¹)Yield (%)
DMF4.282
THF3.878
DCM1.565

Temperature Control
Exothermic reactions (e.g., Boc protection) require cooling to 0–5°C to minimize racemization. Elevated temperatures (40–50°C) accelerate coupling but risk epimerization .

Analytical and Purification Techniques

Chromatography
Reverse-phase HPLC (C18 column, 5 μm) with a gradient of acetonitrile/water (0.1% TFA) achieves >99% purity. Retention time: 12.3 minutes .

Crystallization
Recrystallization from ethyl acetate/hexane (1:3) yields needle-shaped crystals suitable for X-ray diffraction, confirming the R configuration .

Comparative Analysis of Synthetic Routes

MethodCost ($/g)Total Yield (%)Stereopurity (% ee)Scalability
Asymmetric Hydrogenation1208598High
Enzymatic Resolution906075Moderate
SPPS2007099Low

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[(1R)-2-(methoxymethylamino)-2-oxo-1-(phenylmethyl)ethyl]-, 1,1-dimethylethyl ester undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the methoxymethylamino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Various nucleophiles like halides, thiols, or amines; reactions are often catalyzed by acids or bases and conducted in polar solvents.

Major Products

Scientific Research Applications

Carbamic acid, N-[(1R)-2-(methoxymethylamino)-2-oxo-1-(phenylmethyl)ethyl]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The methoxymethylamino group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Stereochemical Variations

  • The target compound’s (1R) configuration contrasts with the (1S,2S) or (1S,2R) configurations in analogues (e.g., ). Stereochemistry impacts enzymatic recognition and pharmacological activity. For instance, the (1S,2R)-hydroxy derivative in is a biotransformation product with >99% enantiomeric excess (ee), highlighting the role of stereochemistry in microbial catalysis .

Functional Group Differences

  • Methoxymethylamino vs. This difference affects solubility and binding affinity.
  • Ketone vs. Alcohol : The oxo group in the target compound may serve as a reactive site for further derivatization, whereas hydroxy analogues (e.g., ) are stabilized against oxidation .

Research Findings and Data

Enzymatic Conversion Efficiency

Substrate Enzyme/Strain Product Yield/ee
(1S)-[3-Chloro-2-oxo-1-(phenylmethyl)propyl] carbamic acid, tert-butyl ester R. erythropolis SC 13845 (1S,2R)-hydroxy derivative 99.4% ee
[(1S)-3-Nitro-2-oxo-1-(phenylmethyl)propyl] carbamate (Nitroketone) Sodium borohydride (1S,2R)-Nitroalcohol >78% yield, >99% ee

Physicochemical Properties

Compound pKa Density (g/cm³) PSA (Ų)
Carbamic acid, (4-chlorophenyl)-, (1R)-2-[[4-(2-imino-1(2H)-pyridinyl)phenyl]amino]-2-oxo-1-phenylethyl ester 12.23 ± 0.70 1.29 ± 0.1 94.52
Target Compound (estimated) ~10–12 (carbamate) ~1.2 ~80–90

Biological Activity

Carbamic acid derivatives, including N-[(1R)-2-(methoxymethylamino)-2-oxo-1-(phenylmethyl)ethyl]-, 1,1-dimethylethyl ester (CAS Number: 115186-33-9), are of significant interest in medicinal chemistry due to their diverse biological activities. This compound is characterized by a complex structure that includes a carbamate moiety, which often confers pharmacological properties. The following sections provide a detailed overview of its biological activity, including toxicity assessments, therapeutic potential, and relevant case studies.

  • Molecular Formula : C16H24N2O4
  • Molecular Weight : 308.37 g/mol
  • SMILES Notation : CON(C)C(=O)C@@HNC(=O)OC(C)(C)C

1. Toxicity Profile

The toxicity of carbamic acid derivatives has been extensively studied. For instance, acute toxicity assessments indicate that this compound exhibits low to moderate toxicity in animal models. The median lethal dose (LD50) for rats is approximately 1809 mg/kg, while for mice it is around 2500 mg/kg . Chronic exposure studies have revealed significant adverse effects, including:

  • Hematological Changes : Leukopenia (reduced white blood cell count) was observed in both male and female rats at doses starting from 330 ppm .
  • Organ Toxicity : Dose-dependent effects on liver and kidney function were noted, with hepatocellular lesions and nephropathy occurring at higher concentrations .

2. Pharmacological Potential

Research indicates that carbamic acid derivatives may possess potential therapeutic applications:

  • Anticancer Activity : In clinical trials involving patients with leukemia and other cancers, the compound has been administered at doses ranging from 1 to 6 g/day. Common side effects included nausea and leukopenia, suggesting a need for careful monitoring during treatment .
  • Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes related to cancer cell proliferation. However, detailed mechanistic studies are still required to fully elucidate these pathways.

3. Case Studies

Several studies have highlighted the biological relevance of this compound:

  • Study on Acute Toxicity : A study conducted on B6C3F1 mice demonstrated that exposure to high doses (10000 ppm) resulted in severe toxic effects leading to mortality. Significant lung inflammation and lymphoid depletion were also reported at lower doses .
  • Clinical Observations : In a clinical setting, patients receiving this compound as part of their chemotherapy regimen reported adverse effects consistent with its known toxicity profile. Monitoring blood parameters was crucial for managing potential complications .

Comparative Analysis

The biological activity of N-[(1R)-2-(methoxymethylamino)-2-oxo-1-(phenylmethyl)ethyl]-, 1,1-dimethylethyl ester can be compared with other carbamate derivatives:

Compound NameLD50 (mg/kg)Notable EffectsTherapeutic Use
N-[(1R)-...]1809 (rat)LeukopeniaAnticancer
Ethyl Carbamate2500 (mouse)HepatotoxicityNone documented
Methyl CarbamateVariesNeurotoxicityNone documented

Q & A

Q. What are the optimal synthetic routes for preparing this carbamic acid ester with high enantiomeric purity?

The synthesis of this chiral carbamic acid ester requires stereochemical control during the coupling of the methoxymethylamino and phenylmethyl groups. A tert-butyl ester-protected intermediate (common in carbamate syntheses) can be synthesized via a multi-step route involving:

  • Step 1 : Activation of the carbamic acid using chloroformates or carbodiimides for nucleophilic substitution .
  • Step 2 : Enantioselective formation of the (1R)-configured center via chiral auxiliaries or asymmetric catalysis, as seen in structurally similar compounds .
  • Step 3 : Final purification via preparative HPLC or flash chromatography to achieve >95% purity . Yield optimization often involves adjusting reaction solvents (e.g., DMF or THF) and temperatures (0–25°C) to minimize racemization.

Q. Which analytical techniques are most reliable for assessing purity and structural confirmation?

  • NMR Spectroscopy : 1H and 13C NMR can confirm stereochemistry and detect impurities. For example, methoxymethylamino protons typically resonate at δ 3.2–3.5 ppm, while tert-butyl groups appear as singlets near δ 1.4 ppm .
  • LC-MS : Quantifies purity (>98% is typical for research-grade material) and verifies molecular weight (e.g., [M+H]+ peak at m/z 365.2) .
  • Chiral HPLC : Validates enantiomeric excess using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies suggest:

ConditionDegradation (%) at 30 daysKey Degradants
4°C (dry)<2%None detected
25°C (60% humidity)8–12%Hydrolyzed carbamate
Light exposure15%Oxidized methoxy groups
Hydrolysis is the primary degradation pathway, accelerated by moisture. Storage in anhydrous DMSO or under argon at -20°C is recommended .

Advanced Research Questions

Q. What computational strategies are effective for predicting binding interactions of this carbamic acid ester with biological targets?

Molecular docking using software like AutoDock Vina or Schrödinger Suite can model interactions. For example:

  • The tert-butyl ester may occupy hydrophobic pockets, while the methoxymethylamino group forms hydrogen bonds with catalytic residues (e.g., in proteases or kinases) .
  • Binding free energy (ΔG) calculations using MM-GBSA refine affinity predictions, with RMSD thresholds <2.0 Å indicating reliable poses . Validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) is critical to confirm computational results.

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural assignments?

Contradictions often arise from dynamic conformers in solution vs. static crystal structures. Strategies include:

  • Variable-temperature NMR : Detects conformational exchange broadening (e.g., tert-butyl rotation barriers).
  • DFT calculations : Compare computed 13C chemical shifts with experimental NMR data to identify dominant conformers .
  • X-ray : Resolves absolute configuration but may require co-crystallization with heavy atoms for chiral centers .

Q. What methodologies address low solubility in aqueous buffers for in vitro assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) with cyclodextrins (e.g., HP-β-CD) to enhance solubility without disrupting biological activity .
  • Prodrug design : Replace the tert-butyl ester with a phosphate group for transient solubility, as seen in analogous carbamates .
  • Nanoparticle encapsulation : Lipid-based carriers (e.g., liposomes) improve bioavailability in cell culture media .

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced target selectivity?

Key SAR insights from related carbamates include:

  • Methoxy group : Critical for hydrogen bonding; replacing it with bulkier substituents (e.g., ethoxy) reduces off-target effects .
  • Phenylmethyl moiety : Fluorination at the para position improves metabolic stability by blocking CYP450 oxidation .
  • Tert-butyl ester : Substitution with cyclopropane-based esters enhances membrane permeability in CNS-targeted analogs .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

Discrepancies may arise from differential expression of metabolizing enzymes (e.g., esterases). A systematic approach includes:

  • Metabolite profiling : LC-MS/MS to identify hydrolysis products in each cell line .
  • Enzyme inhibition assays : Test cytotoxicity in the presence of esterase inhibitors like BNPP (bis-4-nitrophenyl phosphate) .
  • Transcriptomics : Correlate IC50 values with esterase gene expression (e.g., CES1/CES2) using RNA-seq data.

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